1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-3-carbonitrile
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Overview
Description
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-3-carbonitrile is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-3-carbonitrile typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid under specific conditions to form the dioxaborolane structure.
Coupling with pyrrolidine-3-carbonitrile: The dioxaborolane compound is then coupled with pyrrolidine-3-carbonitrile using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-3-carbonitrile undergoes several types of chemical reactions:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-3-carbonitrile has various applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-3-carbonitrile exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it useful in catalysis and drug design .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-3-carbonitrile is unique due to its combination of a dioxaborolane ring with a pyrrolidine-3-carbonitrile moiety
Properties
CAS No. |
2304631-52-3 |
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Molecular Formula |
C17H23BN2O2 |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C17H23BN2O2/c1-16(2)17(3,4)22-18(21-16)14-6-5-7-15(10-14)20-9-8-13(11-19)12-20/h5-7,10,13H,8-9,12H2,1-4H3 |
InChI Key |
FHGQTAHYZFVFPN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCC(C3)C#N |
Origin of Product |
United States |
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